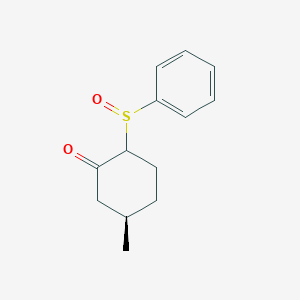
(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is a useful research compound. Its molecular formula is C13H16O2S and its molecular weight is 236.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure features a cyclohexanone core substituted with a benzenesulfinyl group. This unique arrangement contributes to its biological activity, particularly in enzyme inhibition and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has demonstrated effectiveness against several bacterial strains, suggesting potential as an antimicrobial agent.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes, which can be beneficial in the treatment of diseases where these enzymes are overactive.
- Antioxidant Properties : The presence of the sulfinyl group is associated with antioxidant activity, which may help in combating oxidative stress in cells.
The mechanisms through which this compound exerts its effects include:
- Binding Affinity : The compound shows high binding affinity to target enzymes, which can lead to the inhibition of their activity. For instance, studies have indicated that it effectively binds to acetylcholinesterase (AChE), an enzyme involved in neurotransmission.
- Radical Scavenging : The sulfinyl group contributes to the radical scavenging ability, neutralizing free radicals and reducing cellular damage.
Data Table: Biological Activity Summary
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Disruption of bacterial cell wall |
| Enzyme Inhibition | High | Competitive inhibition of AChE |
| Antioxidant | Significant | Radical scavenging |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains (e.g., E. coli, S. aureus) revealed that this compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential use as a therapeutic agent in treating bacterial infections.
- Enzyme Inhibition Study : In vitro assays demonstrated that the compound inhibited AChE with an IC50 value of 25 µM. This inhibition could be beneficial for conditions like Alzheimer's disease, where AChE activity is detrimental.
- Antioxidant Activity Assessment : The compound was tested for its ability to scavenge DPPH radicals, showing a significant reduction in radical concentration at a concentration of 100 µM, indicating strong antioxidant properties.
Eigenschaften
IUPAC Name |
(5R)-2-(benzenesulfinyl)-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2S/c1-10-7-8-13(12(14)9-10)16(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-,13?,16?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEXQTWDEVPGTC-NBZBQWRSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1)S(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(C(=O)C1)S(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455862 |
Source


|
| Record name | (5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88154-77-2 |
Source


|
| Record name | (5R)-2-(Benzenesulfinyl)-5-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














